N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group. The carboxamide nitrogen is substituted with a methyl group attached to a 1,2,4-oxadiazole ring, which is further functionalized with a 4,4-difluorocyclohexyl moiety.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-18(20)7-5-11(6-8-18)16-22-15(27-23-16)9-21-17(24)14-10-25-12-3-1-2-4-13(12)26-14/h1-4,11,14H,5-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMHYMMTOUKULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Oxadiazole moiety : Known for diverse biological activities.
- Dihydrobenzo[b][1,4]dioxine : Imparts structural stability and potential interaction with biological targets.
- Difluorocyclohexyl group : Enhances lipophilicity and may improve bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects through:
- Enzyme inhibition : Particularly in pathways related to inflammation and cancer.
- Receptor modulation : Interaction with specific receptors involved in cell signaling.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study screened oxadiazole derivatives against various cancer cell lines and found promising results. One derivative showed an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard treatments like staurosporine .
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Example 1 | HEPG2 | 1.18 | 90.47 |
| Example 2 | MCF7 | 0.67 | 84.32 |
Antimicrobial and Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the oxadiazole ring may possess antimicrobial and anti-inflammatory activities. The presence of the difluorocyclohexyl group enhances these effects by improving the compound's interaction with cellular membranes .
Study on Neuroprotective Effects
In a study examining neuroprotective effects against ischemic stroke, derivatives similar to this compound were shown to modulate inflammatory responses effectively. The findings indicate potential therapeutic applications in neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymatic targets. These studies reveal strong binding interactions with enzymes involved in cancer progression .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities:
- Antimicrobial Properties : Compounds with the 1,2,4-oxadiazole structure have demonstrated significant antimicrobial activities against various bacterial strains. Studies have shown that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies suggest that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may inhibit specific enzymes involved in cancer progression. For instance, compounds with oxadiazole rings have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several studies highlight the applications and effects of similar compounds:
- Anticancer Studies : Research involving 1,3,4-oxadiazole derivatives has shown promising results in vitro against glioblastoma cell lines. Compounds demonstrated significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving DNA damage .
- Diabetes Research : In vivo studies using models such as Drosophila melanogaster indicated that certain oxadiazole derivatives lowered glucose levels significantly, showcasing their potential as anti-diabetic agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of synthesized oxadiazole compounds to various protein targets. These studies help elucidate the mechanisms by which these compounds exert their biological effects .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; broad-spectrum efficacy observed. |
| Anticancer | Inhibitory effects on thymidylate synthase; induces apoptosis in cancer cell lines. |
| Anti-inflammatory | Potential modulation of inflammatory pathways; relevance in treating inflammatory diseases. |
| Anti-diabetic | Demonstrated glucose-lowering effects in model organisms; potential therapeutic applications in diabetes. |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Heterocyclic Motifs
- 1,2,4-Oxadiazole (Target Compound): Known for metabolic stability and hydrogen-bonding capacity, this ring may enhance binding to enzymatic targets.
- 1,3,5-Triazine (Prosulfuron) : A nitrogen-rich heterocycle common in herbicides, facilitating interactions with acetolactate synthase (ALS). The absence of triazine in the target compound suggests divergent biological targets .
Fluorinated Substituents
- The 4,4-difluorocyclohexyl group in the target compound likely increases lipophilicity and metabolic resistance compared to non-fluorinated analogs. Similar fluorinated motifs in prosulfuron (3,3,3-trifluoropropyl) and diflubenzuron (2,6-difluoro) enhance bioavailability and target affinity .
Carboxamide vs. Sulfonamide Linkers
- The carboxamide in the target compound and diflubenzuron contrasts with the sulfonamide in prosulfuron.
Computational and Modeling Comparisons
Graph-Based Structural Analysis
Graph-theoretical methods () are critical for comparing complex structures like the target compound. For instance, the 2,3-dihydrobenzo[b][1,4]dioxine core can be represented as a bicyclic graph node, differing from the monocyclic benzamide in diflubenzuron. Such comparisons highlight topological similarities (e.g., aromatic systems) and differences (e.g., fused vs. single rings) that impact physicochemical properties .
Lumping Strategy Relevance
’s lumping approach groups compounds with shared structural features. The target compound could be lumped with other carboxamide-heterocycle hybrids (e.g., diflubenzuron) but distinguished from sulfonamide-triazine hybrids (e.g., prosulfuron) due to divergent reactive pathways .
Research Findings and Implications
- Metabolic Stability: The 1,2,4-oxadiazole and difluorocyclohexyl groups in the target compound suggest superior metabolic stability compared to non-fluorinated or non-heterocyclic analogs, aligning with trends observed in agrochemicals .
- Target Selectivity : The carboxamide linker and dihydrobenzo[d]ioxine core may favor interactions with enzymes or receptors distinct from those targeted by sulfonamide-based herbicides .
- Computational Challenges : Graph isomorphism methods () are essential but computationally intensive for such complex molecules, necessitating heuristic approaches for large-scale comparisons .
Preparation Methods
Preparation of Benzo[b]Dioxine Carboxylic Acid
The benzo[b]dioxine core is synthesized through ortho-ester cyclization of catechol derivatives. For example, reacting catechol with ethyl bromoacetate in the presence of potassium carbonate yields ethyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Ethyl bromoacetate, K₂CO₃ | DMF | 80°C | 78% |
| Hydrolysis | NaOH (2M) | Ethanol/Water | Reflux | 92% |
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride followed by reaction with ammonia or a primary amine. Alternatively, coupling agents like EDC/HOBt are used for amide bond formation.
Example Protocol :
- React 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (1 eq) with thionyl chloride (1.2 eq) in dry DCM for 3 hours.
- Remove excess thionyl chloride under reduced pressure.
- Add ammonium hydroxide (2 eq) in THF and stir for 12 hours.
- Isolate the product via filtration (Yield: 85%).
Synthesis of 3-(4,4-Difluorocyclohexyl)-5-(Chloromethyl)-1,2,4-Oxadiazole
Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes or condensation of nitriles with hydroxylamine . A widely used method involves reacting 4,4-difluorocyclohexanecarbonitrile with hydroxylamine hydrochloride to form the amidoxime intermediate, which is then cyclized with a carboxylic acid derivative.
Microwave-Assisted Cyclization (Green Method) :
- Mix 4,4-difluorocyclohexanecarbonitrile (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
- Irradiate at 150°C for 15 minutes under microwave conditions.
- Add chloroacetic acid (1 eq) and irradiate for an additional 10 minutes.
- Purify via column chromatography (Hexane/EtOAc = 4:1) to obtain the oxadiazole (Yield: 76%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 25 minutes |
| Purity (HPLC) | 98.2% |
| Melting Point | 136–138°C |
Chloromethylation
The oxadiazole is chloromethylated using paraformaldehyde and HCl gas in acetic acid. Alternatively, N-chlorosuccinimide (NCS) in DCM under radical conditions can introduce the chloromethyl group.
Optimized Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NCS, AIBN | DCM | 40°C | 68% |
Fragment Coupling: Oxadiazole and Carboxamide
Nucleophilic Substitution
The chloromethyl-oxadiazole undergoes nucleophilic substitution with the carboxamide’s amine group. This is typically performed in a polar aprotic solvent like DMF with a base such as potassium carbonate.
Procedure :
- Dissolve 3-(4,4-difluorocyclohexyl)-5-(chloromethyl)-1,2,4-oxadiazole (1 eq) and 2,3-dihydrobenzo[b]dioxine-2-carboxamide (1.1 eq) in DMF.
- Add K₂CO₃ (2 eq) and stir at 60°C for 24 hours.
- Quench with water and extract with EtOAc.
- Purify via silica gel chromatography (Yield: 62%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 1H, J = 8.4 Hz), 6.85 (d, 1H, J = 8.4 Hz), 4.65 (s, 2H), 4.30–4.20 (m, 2H), 3.95–3.85 (m, 2H), 2.50–2.30 (m, 4H), 2.10–1.90 (m, 4H).
- HRMS (ESI) : m/z calc. for C₂₀H₂₂F₂N₃O₄ [M+H]⁺: 412.1521; found: 412.1524.
Alternative Green Synthesis Approaches
Solvent-Free Mechanochemical Grinding
A mixture of the amidoxime precursor and chloroacetic acid is ground with iodine (5 mol%) in a mortar for 10 minutes, yielding the oxadiazole without solvents.
Advantages :
Electrochemical Cyclization
Using a platinum anode and cathode in an undivided cell with LiClO₄ as electrolyte, the amidoxime cyclizes at 1.5 V to form the oxadiazole (Yield: 70%).
Challenges and Optimization Strategies
Low Yields in Chloromethylation
The chloromethylation step often suffers from moderate yields due to side reactions. Optimization includes:
- Using NBS instead of NCS for better regioselectivity.
- Lowering reaction temperature to 25°C (Yield: 74%).
Purification Difficulties
The final compound’s high lipophilicity complicates chromatography. Alternative Methods :
- Recrystallization from ethanol/water (Purity: 95%).
- Use of preparative HPLC with a C18 column.
Q & A
Q. Optimization :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions .
- Yield monitoring : Use HPLC or TLC to track reaction progress and adjust parameters in real time .
Basic: Which characterization techniques are essential for confirming the compound’s structure?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., difluorocyclohexyl protons at δ 2.1–2.5 ppm; oxadiazole C=N at ~165 ppm) .
- ²⁹F NMR : Confirm fluorination (split signals for equatorial/axial fluorine in cyclohexyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ expected within ±2 ppm error) .
- X-ray Crystallography : Resolve stereochemistry of the difluorocyclohexyl group, if crystalline .
Advanced: How can computational methods elucidate the reaction mechanism for oxadiazole ring formation?
Answer:
- Quantum Chemical Calculations :
- Kinetic Studies : Combine computational TS data with experimental rate constants (via UV-Vis monitoring) to validate mechanisms .
Example Insight :
A TS with a five-membered cyclic intermediate explains the need for elevated temperatures (~90°C) to overcome a 25 kcal/mol energy barrier .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
Stepwise validation :
Assay Replication : Repeat under standardized conditions (e.g., fixed cell lines, ATP concentration in kinase assays) to rule out variability .
Orthogonal Assays : Cross-validate using SPR (binding affinity) vs. cell-based viability assays (IC₅₀) to confirm target engagement .
In Silico Docking : Use AutoDock Vina to model interactions with target proteins. Discrepancies may arise from conformational flexibility of the difluorocyclohexyl group .
Case Study :
Contradictory IC₅₀ values in enzyme vs. cell assays may stem from differential membrane permeability—adjust logP via substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
Advanced: What strategies optimize the compound’s metabolic stability without compromising activity?
Answer:
Methodological Approaches :
Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
Structural Refinement :
- Replace labile groups: Substitute ester linkages with amides to resist hydrolysis .
- Introduce steric hindrance: Add methyl groups adjacent to metabolically sensitive sites (e.g., C-2 of the benzodioxine ring) .
Protease Stability Assays : Test resistance to CYP450 isoforms using recombinant enzymes (e.g., CYP3A4) .
Data-Driven Example :
A methyl-substituted benzodioxine analog showed 3× higher half-life (t₁/₂ = 45 min) in microsomes compared to the parent compound .
Basic: How to troubleshoot low yields during the final amidation step?
Answer:
Diagnostic Workflow :
Intermediate Purity : Confirm via HPLC (>95% purity) before coupling .
Activation Efficiency : Test alternative coupling agents (e.g., HATU vs. EDC) in DMF or DCM .
Steric Effects : Use bulky bases (e.g., DIPEA) to deprotonate the amine and enhance nucleophilicity .
Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) .
Q. Typical Yield Ranges :
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
SAR Framework :
Core Modifications :
- Oxadiazole : Replace with 1,3,4-thiadiazole to assess heterocycle impact .
- Difluorocyclohexyl : Test cyclohexyl vs. adamantyl groups for lipophilicity (clogP) effects .
Substituent Scanning : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO₂) on the benzodioxine ring .
3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
Example Finding :
A 5-Cl-benzodioxine derivative showed 10× higher potency in kinase inhibition assays due to enhanced hydrophobic interactions .
Advanced: How to validate target specificity in complex biological systems?
Answer:
Multi-Omics Integration :
Chemical Proteomics : Use affinity chromatography with the compound as bait to pull down binding proteins, followed by LC-MS/MS identification .
CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners or off-target pathways .
Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to detect pathway enrichment (e.g., MAPK vs. PI3K) .
Case Study :
A proteomics study revealed off-target binding to carbonic anhydrase IX, necessitating structural redesign to eliminate this interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
